

Application Notes and Protocols for iP300w in Cell Culture Experiments

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Compound of Interest

Compound Name: *iP300w*

Cat. No.: B3028336

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Introduction

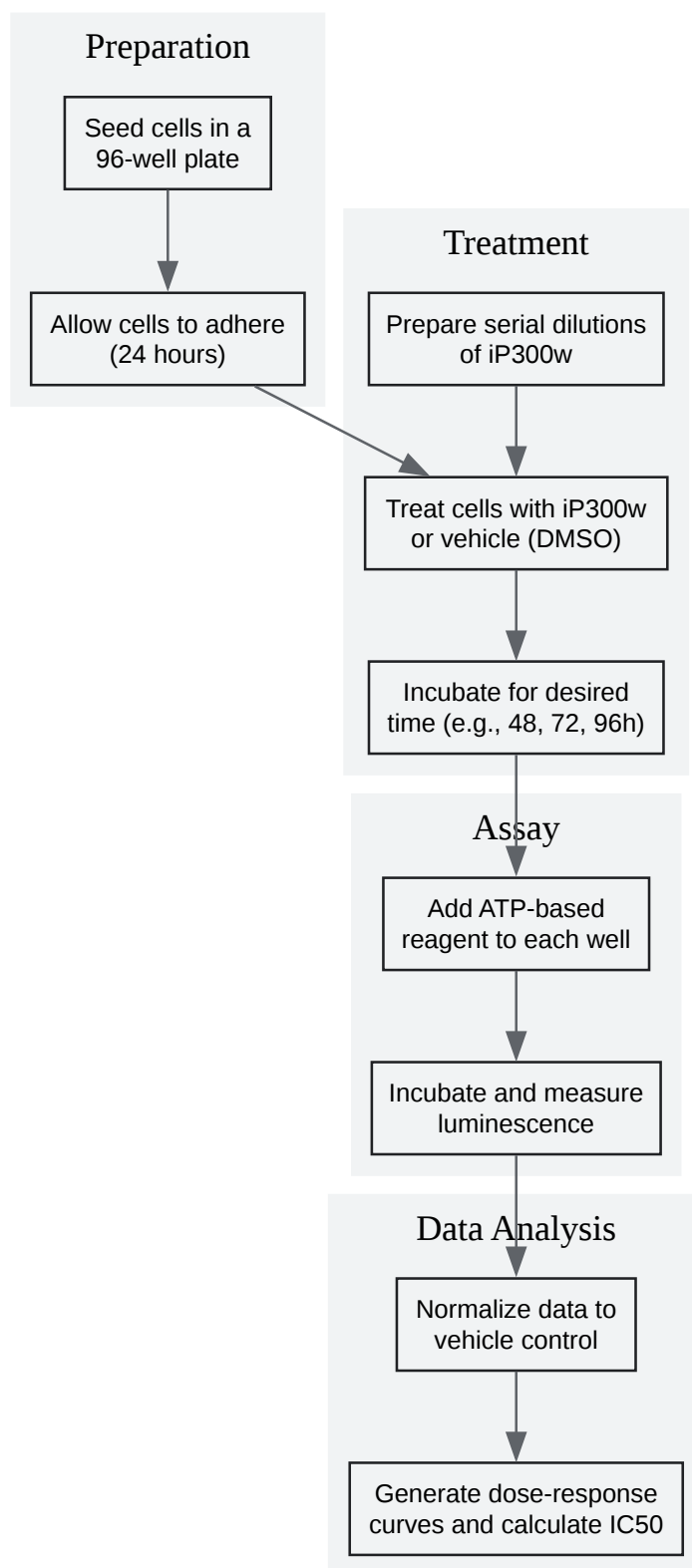
iP300w is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[1][2] These enzymes play a critical role in chromatin remodeling and gene transcription by acetylating histone proteins, primarily at lysine residues H3K18 and H3K27.[3][4][5] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer. This document provides detailed application notes and protocols for the utilization of **iP300w** in cell culture experiments to investigate its biological effects and therapeutic potential.

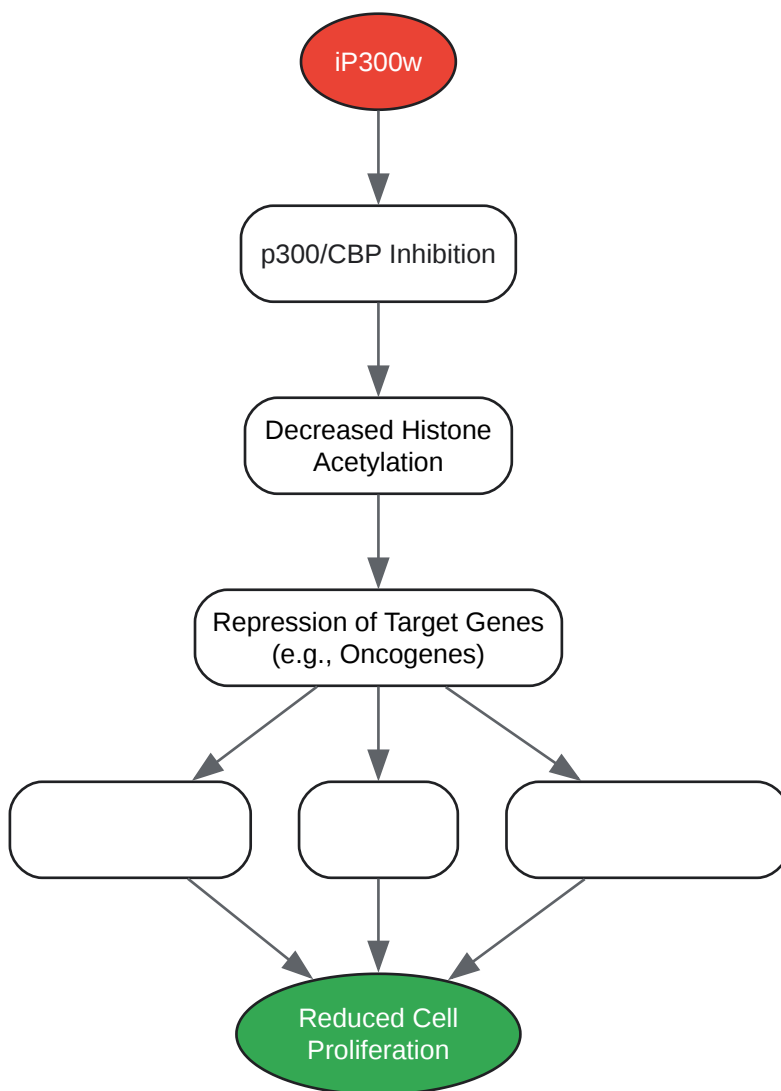
Mechanism of Action

iP300w exerts its biological effects by directly inhibiting the catalytic HAT activity of p300 and CBP. This inhibition leads to a reduction in histone acetylation, resulting in a more condensed chromatin state and subsequent repression of target gene transcription. A primary and well-documented application of **iP300w** is its ability to counteract the transcriptional activity of the DUX4 and CIC-DUX4 fusion oncoproteins, which are key drivers in Facioscapulohumeral Muscular Dystrophy (FSHD) and CIC-DUX4 Sarcoma (CDS), respectively. By inhibiting p300/CBP, **iP300w** effectively reverses the hyperacetylation induced by these oncoproteins, leading to the downregulation of their target genes and subsequent inhibition of cancer cell proliferation and survival.

The signaling pathway affected by **iP300w** is depicted below:







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